molecular formula C10H18O2 B090113 Allyl heptanoate CAS No. 142-19-8

Allyl heptanoate

Cat. No.: B090113
CAS No.: 142-19-8
M. Wt: 170.25 g/mol
InChI Key: SJWKGDGUQTWDRV-UHFFFAOYSA-N
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Description

Allyl heptanoate: is an organic compound with the molecular formula C10H18O2 . It is an ester formed from heptanoic acid and allyl alcohol. This compound is known for its fruity, pineapple-like aroma and is commonly used in the flavor and fragrance industry .

Mechanism of Action

Target of Action

Allyl heptanoate is primarily used as a flavoring and fragrance agent . Its primary targets are the olfactory receptors in the nose and taste receptors in the mouth, which it stimulates to produce a fruity smell and taste .

Mode of Action

As an ester, this compound is formed through the esterification of heptanoic acid and allyl alcohol . When inhaled or ingested, it interacts with the olfactory and taste receptors, respectively. This interaction triggers a signal transduction pathway that eventually leads to the perception of a fruity smell or taste .

Biochemical Pathways

Upon ingestion or inhalation, this compound is rapidly hydrolyzed in vivo to yield allyl alcohol and heptanoic acid . Allyl alcohol is then oxidized to acrolein . These biochemical transformations occur through the action of esterases and alcohol dehydrogenases, enzymes that are widely distributed in the body .

Pharmacokinetics

Given its rapid hydrolysis in vivo , it can be inferred that it is quickly absorbed and metabolized. The resulting metabolites, allyl alcohol and heptanoic acid, are likely further metabolized or excreted.

Result of Action

The primary result of this compound’s action is the perception of a fruity smell and taste . This is due to its interaction with olfactory and taste receptors. In addition, the metabolites produced during its metabolism may have their own effects. For example, acrolein, a metabolite of allyl alcohol, has been associated with hepatotoxicity at high levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and stability can affect its efficacy as a flavoring or fragrance agent. Furthermore, factors such as pH and temperature can influence its rate of hydrolysis, and hence its sensory impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl heptanoate is typically synthesized through the esterification of heptanoic acid with allyl alcohol. This reaction is catalyzed by concentrated sulfuric acid . The general reaction is as follows:

Heptanoic acid+Allyl alcoholAllyl heptanoate+Water\text{Heptanoic acid} + \text{Allyl alcohol} \rightarrow \text{this compound} + \text{Water} Heptanoic acid+Allyl alcohol→Allyl heptanoate+Water

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where heptanoic acid and allyl alcohol are mixed in the presence of a strong acid catalyst. The reaction mixture is then heated to facilitate the esterification process. After the reaction is complete, the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Allyl heptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Allyl heptanoate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Allyl heptanoate is unique due to its specific combination of a long carbon chain and an allyl group, which imparts a distinctive fruity aroma and specific reactivity in chemical reactions. Its applications in the flavor and fragrance industry are particularly notable .

Properties

IUPAC Name

prop-2-enyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-10(11)12-9-4-2/h4H,2-3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWKGDGUQTWDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044754
Record name Prop-2-en-1-yl heptanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Colourless to yellow liquid with sweet fruity pineapple odour and a slight banana hint
Record name Heptanoic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

210.00 to 212.00 °C. @ 760.00 mm Hg
Record name 2-Propenyl heptanoate
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Solubility

63 mg/L @ 20 °C (exp), 1ml in 1ml 95% ethanol (in ethanol)
Record name 2-Propenyl heptanoate
Source Human Metabolome Database (HMDB)
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Record name Allyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.880-0.885
Record name Allyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

142-19-8
Record name Allyl heptanoate
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Record name Allyl heptanoate
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Record name Allyl heptanoate
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Record name Heptanoic acid, 2-propen-1-yl ester
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Record name Prop-2-en-1-yl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044754
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Record name Allyl heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALLYL HEPTANOATE
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Record name 2-Propenyl heptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the toxicological profile of allyl heptanoate, and what are its potential effects on insects?

A: this compound exhibits insecticidal properties, particularly against the cotton leafworm Spodoptera littoralis. [] Research suggests that this compound disrupts the midgut cells of insects, leading to toxicity and mortality. [] A study observed 100% mortality in first instar S. littoralis larvae after one day of ingesting a diet containing 0.25% this compound. [] This effect was also observed in third instar larvae, albeit after five days. [] The study further determined the LC₅₀ for first instar larvae to be 0.08%. [] These findings highlight the potential of this compound as an insecticide.

Q2: How does the structure of allyl esters, including this compound, relate to their skin irritation potential?

A: Structure-activity relationship (SAR) models are crucial for understanding how the structure of a molecule influences its biological activity. Research has shown that allyl esters, including this compound, can induce skin irritation. [] Specifically, this compound tested positive for skin irritation in human patch tests. [] SAR models for skin irritation by esters have identified certain physicochemical parameters associated with irritancy. Irritant esters tend to have lower solubility parameters and water solubility, as well as higher Hansen dispersion and hydrogen bonding values compared to non-irritant esters. [] Additionally, irritant esters exhibit a lower sum of partial positive charges. [] These insights into the structural features associated with skin irritation are valuable for developing safer alternatives and understanding the toxicological profile of allyl esters.

Q3: What are the applications of this compound in animal feed?

A: this compound is recognized as a safe and effective flavoring agent in animal feed. [] The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has concluded that this compound, at a normal use level of 1 mg/kg complete feed, poses no safety concerns for all animal species. [] This conclusion stems from its existing authorization as a food flavoring and the understanding that its function in feed mirrors its role in food. [] The use of this compound in animal feed highlights its versatility and safety profile in various applications.

Q4: Beyond insecticidal and flavoring properties, are there other applications for this compound?

A: While the provided research primarily focuses on this compound's insecticidal and flavoring properties, it's worth noting that allyl esters, in general, find applications in various industries. For instance, they are utilized in the production of polymers and resins. [] Their ability to participate in polymerization reactions makes them valuable building blocks for creating materials with desired properties.

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